molecular formula C34H20F6 B12522049 2,2'-Bis[3-(trifluoromethyl)phenyl]-1,1'-binaphthalene CAS No. 820974-56-9

2,2'-Bis[3-(trifluoromethyl)phenyl]-1,1'-binaphthalene

Cat. No.: B12522049
CAS No.: 820974-56-9
M. Wt: 542.5 g/mol
InChI Key: FEDRIHHLAUMZHC-UHFFFAOYSA-N
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Description

2,2’-Bis[3-(trifluoromethyl)phenyl]-1,1’-binaphthalene is a compound characterized by the presence of trifluoromethyl groups attached to a binaphthalene core. This compound is notable for its unique structural features and the presence of fluorine atoms, which impart distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bis[3-(trifluoromethyl)phenyl]-1,1’-binaphthalene typically involves the reaction of 3,5-bis(trifluoromethyl)benzonitrile with suitable reagents under controlled conditions. One common method includes the hydrolysis of benzonitrile with potassium carbonate in the presence of hydrogen peroxide . Another approach involves the reaction of 3,5-bis(trifluoromethyl)benzamide with N,N-dimethyl formamide dimethyl acetal to yield an imine intermediate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2,2’-Bis[3-(trifluoromethyl)phenyl]-1,1’-binaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the trifluoromethyl groups or other substituents.

    Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.

Scientific Research Applications

2,2’-Bis[3-(trifluoromethyl)phenyl]-1,1’-binaphthalene has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2’-Bis[3-(trifluoromethyl)phenyl]-1,1’-binaphthalene exerts its effects involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Bis[3-(trifluoromethyl)phenyl]-1,1’-binaphthalene is unique due to its binaphthalene core and the specific positioning of trifluoromethyl groups. This structural arrangement imparts distinct electronic and steric properties, making it particularly valuable in asymmetric synthesis and catalysis. Its stability and reactivity also set it apart from other similar compounds.

Properties

CAS No.

820974-56-9

Molecular Formula

C34H20F6

Molecular Weight

542.5 g/mol

IUPAC Name

2-[3-(trifluoromethyl)phenyl]-1-[2-[3-(trifluoromethyl)phenyl]naphthalen-1-yl]naphthalene

InChI

InChI=1S/C34H20F6/c35-33(36,37)25-11-5-9-23(19-25)29-17-15-21-7-1-3-13-27(21)31(29)32-28-14-4-2-8-22(28)16-18-30(32)24-10-6-12-26(20-24)34(38,39)40/h1-20H

InChI Key

FEDRIHHLAUMZHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C5=CC(=CC=C5)C(F)(F)F)C6=CC(=CC=C6)C(F)(F)F

Origin of Product

United States

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